molecular formula C21H23N3O5S B2410017 3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 878080-48-9

3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2410017
CAS No.: 878080-48-9
M. Wt: 429.49
InChI Key: HSLYLRWCBQEORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a complex organic compound that features a benzimidazole core linked to a propyl chain and a sulfonylamino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Propyl Chain: The benzimidazole core is then alkylated with a suitable propylating agent.

    Introduction of the Sulfonylamino Acetate Moiety: This step involves the reaction of the intermediate with a sulfonyl chloride derivative and an amino acid ester under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole core can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino acetate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted sulfonylamino acetate derivatives.

Scientific Research Applications

3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate has several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the sulfonylamino acetate moiety may interact with other regions of the target molecule, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxo-3H-benzimidazol-1-yl)propyl acetate
  • 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetic acid

Uniqueness

The unique combination of the benzimidazole core with the sulfonylamino acetate moiety in 3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate provides distinct chemical and biological properties that are not observed in the individual components or similar compounds.

Properties

IUPAC Name

3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-16-7-9-17(10-8-16)11-14-30(27,28)22-15-20(25)29-13-4-12-24-19-6-3-2-5-18(19)23-21(24)26/h2-3,5-11,14,22H,4,12-13,15H2,1H3,(H,23,26)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLYLRWCBQEORJ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCCCN2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCCCN2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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